Lanthanum--nickel (1/2)
Description
Intermetallic Compounds in Advanced Materials Science: Conceptual Framework and Research Significance
Intermetallic compounds are a unique class of materials positioned between ceramics and metallic alloys. They are ordered solid-state compounds containing two or more metallic elements, with crystal structures that differ from those of their constituent metals. This ordered atomic arrangement leads to strong internal bonding, which imparts a distinct set of properties, including high melting points, significant hardness, and often, desirable magnetic and electronic characteristics.
In the realm of advanced materials science, intermetallic compounds are of considerable research significance due to their potential applications in a wide array of technological fields. Their unique properties make them candidates for high-temperature structural materials, magnetic materials, superconductors, and catalysts. The study of intermetallics also provides fundamental insights into chemical bonding, phase stability, and the relationship between structure and properties in condensed matter.
A notable area of application for certain intermetallic compounds is hydrogen storage. The ability of some intermetallics to absorb and desorb large amounts of hydrogen reversibly makes them promising materials for hydrogen energy technologies. The interstitial sites within the crystal lattices of these compounds can accommodate hydrogen atoms, forming metal hydrides. researchgate.net
The Lanthanum-Nickel Binary System: Phase Diagrammatic Principles and Intermetallic Diversity
The lanthanum-nickel (La-Ni) binary system is a rich and complex system that features a number of intermetallic compounds, each with its own distinct stoichiometry and crystal structure. asminternational.orgresearchgate.net A phase diagram is a graphical representation of the physical states of a substance under different conditions of temperature and composition. youtube.com For the La-Ni system, the phase diagram delineates the equilibrium phases that form at various temperatures and compositions of lanthanum and nickel. asminternational.orgasminternational.org
The La-Ni system is characterized by pronounced negative deviations from ideality, indicating a strong tendency for the formation of intermetallic compounds. researchgate.net Several stable intermetallic phases have been identified in the La-Ni system, including LaNi₅, La₂Ni₇, LaNi₃, LaNi, and La₃Ni. researchgate.net Each of these compounds possesses a unique crystal structure and set of properties that make them of interest for different applications. For instance, LaNi₅ is a well-known material for reversible hydrogen storage. researchgate.netresearchgate.net
The formation and stability of these intermetallic phases are governed by thermodynamic principles. The Gibbs free energy of formation for the various La-Ni compounds determines their relative stability at a given temperature and pressure. researchgate.net The study of the La-Ni phase diagram is crucial for the synthesis of single-phase intermetallic compounds, as it provides the necessary information about the melting points, eutectic and peritectic reactions, and solid solubility limits.
Lanthanum-Nickel (1/2) Intermetallic Compound (LaNi₂): Stoichiometric Uniqueness and Research Challenges
Among the various intermetallic compounds in the La-Ni system, the lanthanum-nickel (1/2) compound, with the stoichiometric formula LaNi₂, presents both unique characteristics and significant research challenges. The synthesis of a pure, single-phase LaNi₂ compound is notably difficult. Research has shown that a cubic Laves phase of LaNi₂ can be synthesized under high-pressure conditions. researchgate.net High pressure can also induce phase transitions from other lanthanum-nickel intermetallic compounds, such as La₂Ni₃ and LaNi₂.₂₈₆, to the LaNi₂ Laves phase. researchgate.net
The crystal structure of LaNi₂ has been a subject of investigation. While a cubic Laves phase has been synthesized under high pressure, other studies have explored different structural possibilities. The Laves phases are a group of intermetallic compounds with the general formula AB₂, and they are known for their high symmetry and dense atomic packing.
The challenges in synthesizing and characterizing LaNi₂ stem from the complexity of the La-Ni phase diagram in the vicinity of this stoichiometry. The existence of neighboring phases, such as LaNi₂.₂₈₆, complicates the isolation of pure LaNi₂. researcher.life Further research is required to fully elucidate the conditions necessary for the routine synthesis of single-phase LaNi₂ and to thoroughly characterize its physical and chemical properties. These efforts are essential to unlock the potential applications of this unique intermetallic compound.
Data Tables
Table 1: Crystallographic Data of Selected Lanthanum-Nickel Intermetallic Compounds
| Phase | Pearson Symbol | Space Group |
| LaNi₅ | hP6 | P6/mmm |
| La₂Ni₇ | hR27 | R-3m |
| LaNi₃ | hR12 | R-3m |
| LaNi | oC8 | Cmcm |
| La₃Ni | oC16 | Cmc2₁ |
| LaNi₂ (Laves phase) | cF24 | Fd-3m |
Structure
2D Structure
Properties
CAS No. |
12306-14-8 |
|---|---|
Molecular Formula |
LaNi2 |
Molecular Weight |
256.292 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/La.2Ni |
InChI Key |
SMNJVCYHCWPYRB-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[La] |
Origin of Product |
United States |
Crystallographic Science and Structural Investigations of Lani₂ and Its Hydrides
Fundamental Crystallography of Lanthanum-Nickel (1/2)
The foundational crystal structure of LaNi₂ provides the basis for understanding its behavior, particularly its interaction with hydrogen.
LaNi₂ crystallizes in the C15 Laves phase structure, which is a common intermetallic phase with the composition AB₂. wikipedia.orgatomic-scale-physics.de Laves phases are characterized by their efficient packing of atoms of two different sizes. wikipedia.org In the case of LaNi₂, the larger lanthanum (La) atoms and the smaller nickel (Ni) atoms arrange themselves in a specific geometric configuration. The C15 structure is the cubic variant of the Laves phases, typified by the MgCu₂ structure. wikipedia.orgvideleaf.comresearchgate.netresearchgate.net This structure consists of A atoms (lanthanum) forming a diamond-like arrangement, with tetrahedra of B atoms (nickel) situated in the spaces around the A atoms. atomic-scale-physics.deresearchgate.net
The crystal structure of LaNi₂ is described by a face-centered cubic (fcc) lattice. videleaf.com The specific arrangement of atoms within this lattice corresponds to the space group Fd-3m. This space group belongs to the cubic crystal system and dictates the symmetry operations that can be applied to the unit cell, which include rotation, reflection, and inversion, to generate the entire crystal structure. inflibnet.ac.inwikipedia.orgcam.ac.ukmit.edu The unit cell is the fundamental repeating unit of a crystal and is defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). inflibnet.ac.in For a cubic system like that of LaNi₂, a = b = c and α = β = γ = 90°.
Table 1: Crystallographic Data for LaNi₂
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fd-3m |
| Structure Type | C15 Laves Phase (MgCu₂) |
Hydrogenation-Induced Structural Evolution and Phase Transformations
The introduction of hydrogen into the LaNi₂ lattice initiates significant structural changes, leading to the formation of new hydride phases and, under certain conditions, a complete loss of crystalline order.
A notable phenomenon observed in La-Ni systems, including LaNi₂, upon exposure to hydrogen is Hydrogen-Induced Amorphization (HIA). capes.gov.br This process involves the transformation of the crystalline intermetallic compound into an amorphous (non-crystalline) hydride. capes.gov.br Studies on LaNi₂ and related compounds, such as LaNi₂.₂₈, have shown that HIA can occur during hydrogenation processes. rsc.org The mechanism of HIA is linked to the severe lattice distortion that occurs as hydrogen is absorbed into the crystal structure. capes.gov.br In some cases, repeated hydrogen absorption-desorption cycles can also lead to amorphization. capes.gov.br For LaNi₂.₂₈, HIA is observed at different stages of the hydrogenation cycling, and the process can lead to the disproportionation of the original compound into an amorphous hydride, LaNi₅Hᵧ, and LaH₂. rsc.org The tendency for rare-earth-based AB₂-type compounds to undergo HIA is a significant factor affecting their potential for reversible hydrogen storage. nih.gov
The hydrogenation of LaNi₂ leads to the formation of hydride phases. The study of these hydrides, often using deuterium (B1214612) (D) as a substitute for hydrogen to facilitate neutron diffraction studies, reveals detailed structural information. unige.ch Neutron diffraction is a powerful technique for locating the positions of hydrogen/deuterium atoms within the crystal lattice, as hydrogen is a very weak scatterer of X-rays. unige.ch
Upon hydrogenation, the LaNi₂ lattice expands to accommodate the interstitial hydrogen atoms. The specific sites that hydrogen atoms occupy within the crystal structure are of key interest. In similar Laves phase compounds, hydrogen atoms typically occupy tetrahedral interstitial sites. mdpi.comresearchgate.net The formation of hydrides is often accompanied by a change in the crystal symmetry. For instance, in the related LaNi₅ system, hydrogenation leads to the formation of hydrides like LaNi₅H₆, which can exhibit a different space group (P6mm) from the parent compound. materialsproject.org
The absorption of hydrogen into the LaNi₂ crystal lattice is not uniform in all directions, leading to anisotropic lattice expansion. arxiv.orgresearchgate.net This means that the unit cell expands to different extents along its different crystallographic axes. This anisotropic expansion induces significant strain within the material. The internal stress created by the volume expansion during hydrogen absorption is a driving force for the pulverization of the alloy during cycling. irost.ir
Phase Transition Sequences (e.g., Crystalline to Amorphous, Crystalline to Crystalline)
The hydrogenation of LaNi₂ is not a simple topotactic insertion of hydrogen into the crystal lattice. Instead, it undergoes a complex sequence of phase transitions involving both crystalline-to-amorphous and crystalline-to-crystalline transformations.
2LaNi₂.₂₈ + H₂ → LaNi₂.₂₈Hₓ (amorphous) + LaNi₅Hᵧ (crystalline) + LaH₂ (crystalline) rsc.org
This reaction highlights two concurrent phase transition pathways:
Crystalline-to-Amorphous: The original LaNi₂.₂₈ Laves phase structure loses its long-range atomic order to become an amorphous metallic hydride, LaNi₂.₂₈Hₓ.
Crystalline-to-Crystalline: The parent alloy simultaneously decomposes into two new, thermodynamically stable crystalline hydrides: LaNi₅Hᵧ and lanthanum dihydride (LaH₂).
This complex transformation is a key factor in the material's cycling stability. While the amorphous phase can reversibly desorb a portion of its stored hydrogen, the formation of the stable LaH₂ and LaNi₅ phases is largely irreversible under normal operating conditions and contributes to a loss of reversible hydrogen storage capacity. rsc.org After the initial cycle, the absorption-desorption capacity tends to stabilize, with the hydrogen exchange primarily occurring within the amorphous and LaNi₅Hᵧ phases. rsc.org
| Initial Phase | Transformation Pathway | Resulting Products | Structural State |
|---|---|---|---|
| LaNi₂.₂₈ (Crystalline) | Hydrogen-Induced Amorphization (HIA) | LaNi₂.₂₈Hₓ | Amorphous |
| Disproportionation (Degradation) | LaNi₅Hᵧ + LaH₂ | Crystalline |
Advanced Diffraction and Microscopic Characterization
To elucidate the complex structural transformations occurring in LaNi₂ upon hydrogenation, a suite of advanced characterization techniques is employed. These methods provide insights from the macroscopic scale down to the atomic level.
In Situ X-ray Diffraction (XRD) for Dynamic Structural Analysis
In situ X-ray diffraction is a powerful technique for observing crystallographic changes in real-time as a material is exposed to hydrogen gas at varying pressures and temperatures. While specific in situ XRD studies on LaNi₂ are not widely reported, analysis of analogous AB₂ Laves phase compounds like CaNi₂ provides a clear model for the data that can be obtained. mdpi.com
In such an experiment, the sample is held in a specialized chamber that allows for the simultaneous control of the hydrogen environment and collection of XRD patterns. For CaNi₂, in situ XRD was used to follow its decomposition reaction under 0.3 MPa of hydrogen pressure as the temperature was ramped from 25°C to 500°C. mdpi.com The diffraction patterns collected dynamically would show the gradual disappearance of the peaks corresponding to the initial crystalline CaNi₂ phase and the concurrent emergence of new peaks. Rietveld refinement of these new peaks identified them as belonging to a crystalline cubic CsCl-type hydride (CaNiH₃) and metallic nickel (Ni). mdpi.com This demonstrates a crystalline-to-crystalline phase transition (2CaNi₂ + 3H₂ → 2CaNiH₃ + 2Ni). mdpi.com
This type of analysis allows researchers to:
Identify intermediate hydride phases that may form under specific conditions.
Determine the temperature and pressure at which phase transitions occur.
Track the changes in lattice parameters as hydrogen is absorbed, which reveals the extent of lattice expansion.
Follow the kinetics of the hydrogenation and dehydrogenation reactions.
For LaNi₂, an in situ XRD experiment would be invaluable for tracking the kinetics of the hydrogen-induced amorphization and the simultaneous crystalline disproportionation into LaNi₅Hᵧ and LaH₂.
Neutron Diffraction Studies of Hydrogen/Deuterium Occupancy
Neutron diffraction is uniquely suited for determining the precise location of hydrogen (or its isotope, deuterium) atoms within a crystal lattice. This is because neutrons scatter strongly from light elements like hydrogen, whereas X-rays are scattered by the electron cloud, making hydrogen nearly invisible, especially in the presence of heavy elements like lanthanum. Deuterium (D) is often used instead of hydrogen (H) as it has superior neutron scattering characteristics. core.ac.uk
While specific neutron diffraction data for LaNi₂Dₓ is limited, studies on structurally related Laves phase-based compounds like LaMgNi₄ provide detailed insight into the type of information obtained. In the LaMgNi₄-D system, neutron diffraction revealed a complex sequence of deuterium site occupancy as the concentration of deuterium increased: researchgate.net
α-phase (low D concentration): Deuterium atoms begin to fill tetrahedral interstices of the Ni₄ type.
β-phase (intermediate D concentration): As more deuterium is added, the structure undergoes a transition. The initially occupied Ni₄ sites become empty, and deuterium atoms begin to populate two new types of sites: trigonal bi-pyramidal La₂MgNi₂ sites and tetrahedral LaNi₃ sites. This phenomenon, where an occupied site becomes vacant upon further hydrogenation, is known as hydrogen-induced site depopulation and is a rare occurrence in metal-hydrogen systems. researchgate.net
γ-phase (high D concentration): With even higher deuterium content, another phase transition occurs. The LaNi₃ sites occupied in the β-phase become depopulated, while the La₂MgNi₂ sites remain filled, and a new type of Ni₄ tetrahedron (different from the one in the α-phase) begins to be occupied. researchgate.net
These detailed studies are crucial for developing models that predict hydrogen storage capacity and for understanding the thermodynamic stability of different hydride phases.
| Hydride Phase | Deuterium Concentration | Occupied Interstitial Sites | Notable Features |
|---|---|---|---|
| α-phase | Low | Ni₄ (tetrahedral) | Initial filling |
| β-phase | Intermediate | La₂MgNi₂ (trigonal bi-pyramidal) + LaNi₃ (tetrahedral) | Depopulation of α-phase Ni₄ sites |
| γ-phase | High | La₂MgNi₂ (trigonal bi-pyramidal) + new Ni₄ (tetrahedral) | Depopulation of β-phase LaNi₃ sites |
Electron Microscopy (SEM, TEM, HAADF-STEM) for Microstructure and Atomic Scale Analysis
Electron microscopy techniques are essential for visualizing the microstructure of LaNi₂ and its hydrides from the micron to the atomic scale.
Scanning Electron Microscopy (SEM): SEM is used to examine the surface morphology and microstructure of the alloy particles. In studies of LaNi₂.₂₈, SEM analysis was used to observe the phases present after hydrogen cycling. rsc.org It can reveal the significant cracking and fracturing of the material, a phenomenon known as decrepitation, which occurs due to the large lattice stresses induced by hydrogen absorption and desorption. SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDX), can also map the elemental distribution, helping to identify the distinct regions corresponding to the amorphous hydride, LaNi₅, and LaH₂ phases formed during disproportionation.
Transmission Electron Microscopy (TEM): TEM allows for much higher resolution imaging of the internal microstructure. It can be used to directly visualize the amorphous regions and the crystalline domains of the disproportionated phases. Selected Area Electron Diffraction (SAED) patterns taken in a TEM can definitively distinguish between crystalline and amorphous areas. In crystalline regions, SAED produces a pattern of sharp spots, while in amorphous regions, it yields diffuse rings. High-resolution TEM (HR-TEM) can even image the atomic lattice, providing information on defects like dislocations and grain boundaries that are introduced during cycling and play a crucial role in the hydriding kinetics and degradation mechanisms.
High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM): This technique, also known as Z-contrast imaging, is highly sensitive to the atomic number of elements in the sample. It can provide atomic-resolution maps of the elemental distribution, making it an ideal tool for studying the precise nature of the interfaces between the amorphous LaNi₂.₂₈Hₓ phase and the crystalline LaNi₅ and LaH₂ nanoparticles that form during degradation.
Electron Backscatter Diffraction (EBSD) for Grain Orientation and Phase Mapping
Electron Backscatter Diffraction (EBSD) is a specialized SEM-based technique used to determine the crystallographic orientation and phase of a material at the sub-micron level. nih.govresearchgate.net An electron beam is scanned across a polished sample surface, and the resulting diffraction patterns (Kikuchi patterns) are collected and indexed by a computer. This process generates detailed maps of the material's microstructure.
Phase Mapping: Distinguish between the different crystalline phases present after hydrogenation. For instance, in a cycled LaNi₂ sample, EBSD could generate a map showing the spatial distribution of any remaining parent LaNi₂ alloy, and the product LaNi₅ and LaH₂ phases. nih.gov The ability to accurately quantify the area fraction of each phase is critical for understanding the extent of degradation.
Grain Orientation Mapping: Analyze the size, shape, and crystallographic orientation of the grains of each phase. This information is vital for understanding the texture of the material and identifying any orientation relationships between the parent alloy and the product phases, which can shed light on the nucleation and growth mechanisms of the transformation. researchgate.net
Boundary Analysis: Characterize the nature of the boundaries between different grains and phases. This can help in understanding how cracks propagate through the material during decrepitation and how hydrogen diffuses along these interfaces.
By combining phase and orientation information, EBSD provides a comprehensive picture of the microstructure, linking the material's processing history to its performance and degradation behavior. researchgate.net
Electronic Structure Theory and Interatomic Bonding in Lani₂
Electronic Band Structure and Density of States (DOS) Analysis
The electronic band structure and the Density of States (DOS) are two of the most important concepts for describing the electronic properties of a material. wikipedia.orgwikipedia.org The band structure plots the allowed energy levels of electrons as a function of their momentum (represented as a wavevector, k) within the crystal's Brillouin zone. The DOS, D(E), quantifies the number of available electronic states at a given energy level, E. wikipedia.org
For metallic systems like LaNi₂, the analysis of the band structure reveals that several energy bands cross the Fermi level (EF), the highest occupied energy level at absolute zero temperature. This absence of a band gap is the defining characteristic of a metal, allowing electrons to be easily excited into unoccupied states, which enables electrical conductivity. youtube.com
The total DOS can be further resolved into partial DOS (PDOS), which shows the contribution of each atomic orbital (e.g., La-5d, Ni-3d) to the total number of states at each energy level. In lanthanum-nickel intermetallics, the electronic states near the Fermi level are typically dominated by the hybridization of Ni 3d and La 5d orbitals. The Ni 3d states generally form a band of high state density, while the La 5d states are more delocalized and also contribute significantly at the Fermi level. This significant density of states at EF is a key feature of the metallic nature of LaNi₂.
Table 2: Projected Density of States (PDOS) Contributions near the Fermi Level (EF) in LaNi₂ (Schematic) This table illustrates the primary orbital contributions to the electronic states around the Fermi level, which determine the compound's metallic properties.
| Atomic Orbital | Contribution to DOS at EF | Role in Electronic Properties |
| Ni 3d | High | Forms a narrow, high-density band that is central to bonding and magnetic properties. |
| La 5d | Significant | Contributes to the metallic character and hybridizes with Ni 3d states. |
| La 6s/6p | Minor | Generally low contribution compared to d-orbitals. |
| Ni 4s/4p | Minor | Small, delocalized contributions across the valence band. |
Charge Density Distribution and Interatomic Orbital Interactions
The nature of the chemical bonds in LaNi₂ can be elucidated by analyzing the charge density distribution and the interactions between atomic orbitals. The charge density, ρ(r), describes the spatial probability of finding an electron and can be calculated directly from DFT. Visualizing the charge density difference—the difference between the density in the crystal and a superposition of isolated atoms—reveals how charge is redistributed upon bond formation. rsc.org
In LaNi₂, there is a notable charge transfer from the more electropositive lanthanum atoms to the more electronegative nickel atoms. This leads to a degree of ionic character in the La-Ni bonds, where La atoms act as cations and Ni atoms as anions. researchgate.netwikipedia.org This charge transfer can be quantified using methods like Bader charge analysis, which partitions the total charge density into atomic basins based on zero-flux surfaces of the charge density gradient. utexas.eduutexas.edu
Beyond simple charge transfer, the bonding is characterized by strong covalent interactions arising from the hybridization of valence orbitals. fiu.edu The primary orbital interaction involves the overlap between the spatially extended La 5d orbitals and the more localized Ni 3d orbitals. This d-d hybridization is crucial for the cohesion and stability of the compound.
To analyze these bonding interactions in more detail, theoretical tools such as the Crystal Orbital Hamilton Population (COHP) or its predecessor, the Crystal Orbital Overlap Population (COOP), are employed. mdpi.comrwth-aachen.de These methods partition the band-structure energy into contributions from specific orbital pairs, allowing for a clear distinction between bonding (stabilizing), non-bonding, and anti-bonding (destabilizing) interactions. qcc.ruresearchgate.net In LaNi₂, the La-Ni interactions below the Fermi level are expected to show predominantly bonding character.
Table 3: Summary of Interatomic Interactions in LaNi₂ This table summarizes the types of bonding interactions present in the LaNi₂ intermetallic compound based on electronic structure analysis.
| Interaction | Primary Nature | Description |
| La–Ni | Covalent-Ionic | Strong hybridization between La 5d and Ni 3d orbitals, with significant charge transfer from La to Ni. |
| Ni–Ni | Metallic | Characterized by electrostatic attraction between Ni ions mediated by the delocalized electron sea. researchgate.net |
| La–La | Metallic | Weaker metallic interaction due to the larger interatomic distances compared to La-Ni and Ni-Ni. |
Correlation Between Electronic Structure and Macroscopic Behavior
The calculated electronic structure provides a direct explanation for many of the observable macroscopic properties of LaNi₂.
Electrical Conductivity: The high density of states at the Fermi level, D(EF), directly implies metallic behavior. The presence of available electronic states immediately above the occupied ones allows for easy electron transport under an applied electric field, resulting in good electrical conductivity.
Structural Stability: First-principles total energy calculations can be used to determine the enthalpy of formation. Studies on related compounds like LaNi₅ have shown that these intermetallics have a significant negative enthalpy of formation, indicating that they are thermodynamically stable and easy to form from their constituent elements. researchgate.net The specific arrangement of bonding and anti-bonding states, as revealed by COHP analysis, can explain the stability of the crystal structure. If significant anti-bonding states are occupied just below the Fermi level, it can indicate a structural instability. rwth-aachen.de
Mechanical Properties: The nature of the interatomic bonds governs the mechanical response of the material. Metallic bonding, characterized by delocalized electrons, is non-directional. fiu.edu This non-directional bonding allows atomic planes to slip past one another without breaking bonds, which typically results in ductile behavior. Intermetallic compounds like LaNi₅ have been shown to be ductile, and LaNi₂, as a related Laves phase, is expected to share this characteristic. researchgate.net The strength of the bonds, which can be correlated with the integrated COHP values, is also related to mechanical properties like the bulk modulus. unsw.edu.au
Thermodynamics and Kinetics of Hydrogen Sorption in Lani₂ Based Materials
Fundamental Hydrogen Absorption/Desorption Mechanisms and Thermodynamics
The absorption of hydrogen by LaNi₂ is a multi-step process that begins at the surface and proceeds into the bulk of the material, leading to the formation of a metal hydride. This process is reversible, and its thermodynamic characteristics determine the conditions of hydrogen uptake and release.
Dissociation of Molecular Hydrogen at the Surface
The initial step in the hydrogenation of LaNi₂ is the interaction of molecular hydrogen (H₂) with the alloy's surface. This process involves several sequential stages. ustb.edu.cn First, hydrogen molecules are physically adsorbed (physisorbed) onto the surface. Following this, the molecules are chemically adsorbed (chemisorbed), which weakens the H-H bond. ustb.edu.cn
For La-Ni alloys, the surface is often complex, potentially consisting of distinct regions of nickel and lanthanum oxides or hydroxides, such as La₂O₃ or La(OH)₃. utwente.nl The dissociation of the H₂ molecule into two hydrogen atoms is a critical step that occurs on catalytically active sites, which are typically the nickel atoms. utwente.nlacs.org Once dissociated, these hydrogen atoms are no longer a gas but are bound to the surface before the next stage of absorption. utwente.nl An effective surface must have accessible active sites for this dissociation to occur. acs.org
Pressure-Composition-Temperature (P-C-T) Isotherms and Plateau Regions
The relationship between the amount of hydrogen absorbed by LaNi₂ and the surrounding hydrogen pressure at a constant temperature is described by a Pressure-Composition-Temperature (P-C-T) isotherm. While detailed experimental P-C-T data specifically for LaNi₂ is not as widely published as for compounds like LaNi₅, the characteristic features can be described.
A typical P-C-T diagram for a hydride-forming alloy displays three distinct regions:
α-Phase (Solid Solution): At low pressures, hydrogen dissolves in the metal lattice in small amounts, forming a solid solution. In this region, the pressure increases steeply with a small increase in hydrogen concentration.
Plateau Region (α + β Phase Coexistence): As the pressure increases, the material begins to undergo a phase transition to a hydrogen-rich hydride phase (the β-phase). During this transition, a large amount of hydrogen can be absorbed with only a very small increase in pressure. This flat region of the isotherm is known as the plateau pressure. researchgate.net The length of this plateau determines the reversible hydrogen storage capacity of the material.
β-Phase (Hydride Phase): Once the material is fully converted to the β-hydride phase, a large increase in pressure is again required to absorb a small additional amount of hydrogen.
The plateau pressure is a critical characteristic, as it indicates the pressure at which the hydride will charge and discharge. This pressure is highly dependent on temperature; as temperature increases, the plateau pressure also increases. researchgate.netresearchgate.net
To illustrate the concept, the P-C-T isotherms for the related and well-studied LaNi₅ system are often used.
Interactive Table: Illustrative P-C-T Data for LaNi₅ at Various Temperatures
| Temperature (°C) | Plateau Pressure (atm) for Absorption | Hydrogen Capacity (wt. %) |
| 20 | ~2.5 | ~1.4 |
| 40 | ~5.0 | ~1.3 |
| 60 | ~8.0 | ~1.2 |
| 80 | ~12.0 | ~1.1 |
Note: This data is for the LaNi₅ system and is provided for illustrative purposes to demonstrate the principles of P-C-T isotherms.
Enthalpy and Entropy Changes During Hydride Formation
The formation of a metal hydride from the reaction of LaNi₂ with hydrogen is a reversible exothermic process. The key thermodynamic parameters governing this reaction are the enthalpy change (ΔH) and entropy change (ΔS). These values determine the stability of the hydride and the temperature dependence of the equilibrium (plateau) pressure. dtu.dk
These parameters can be determined experimentally from P-C-T measurements at different temperatures by using the van 't Hoff equation, which relates the equilibrium pressure (P_eq) to the temperature (T):
ln(P_eq) = (ΔH / RT) - (ΔS / R)
where R is the universal gas constant. A plot of ln(P_eq) versus 1/T (a van 't Hoff plot) yields a straight line, from which ΔH (from the slope) and ΔS (from the intercept) can be calculated. researchgate.netresearchgate.net
Enthalpy Change (ΔH): This represents the heat released during the exothermic hydride formation. A more negative ΔH value indicates a more stable hydride, which requires a higher temperature for hydrogen to be released. For practical storage applications, a moderately stable hydride is desired. dtu.dk
Entropy Change (ΔS): This value is largely negative for the absorption process. It primarily reflects the loss of entropy as highly disordered gaseous hydrogen becomes ordered within the solid metal lattice. dtu.dkyoutube.com For most metal-hydrogen systems, the value of ΔS is approximately -130 J/(mol·K) of H₂. dtu.dk
While specific, consistently reported values for LaNi₂ are scarce in the literature, the table below provides illustrative thermodynamic data for the related LaNi₅ system to demonstrate typical values for intermetallic hydrides.
Interactive Table: Illustrative Thermodynamic Properties for LaNi₅ Hydride Formation
| Property | Value | Unit |
| Enthalpy of Formation (ΔH) | ~ -31 | kJ/mol H₂ |
| Entropy of Formation (ΔS) | ~ -110 | J/(K·mol H₂) |
Note: This data is for the LaNi₅ system and is provided for illustrative purposes.
Kinetic Studies of Hydrogen Uptake and Release
The kinetics of hydrogen sorption describe the rate at which hydrogen is absorbed and desorbed by the material. For practical applications, fast kinetics are highly desirable.
Factors Influencing Reaction Rates (e.g., Surface Area, Diffusion Barriers)
Surface Area and Activation: A larger surface area, often achieved by breaking down the material into a fine powder, generally increases reaction rates by providing more sites for the gas-solid interaction. The initial exposure of many intermetallics to hydrogen, known as activation, is crucial for breaking up the bulk material and creating fresh, clean surfaces for hydrogen dissociation. hidenisochema.com
Surface Contamination: The surface of the alloy can be contaminated with oxides or other impurities that block the active sites for hydrogen dissociation. acs.org This can create a significant barrier to hydrogen absorption. In some La-Ni alloys, a lanthanum oxide layer forms, but it is permeable to hydrogen, allowing the gas to reach the catalytic nickel sites underneath. utwente.nl
Heat Transfer: The exothermic nature of hydrogen absorption means that significant heat is generated during the process. If this heat is not removed efficiently, the local temperature of the material will increase. According to the van 't Hoff relationship, a higher temperature leads to a higher equilibrium pressure, which can slow down or even stop the absorption process. bohrium.com Therefore, the thermal conductivity of the material and the design of the storage vessel are crucial for maintaining fast kinetics.
Disproportionation and Hydrogen-Induced Degradation Mechanisms
Formation of Lanthanum Hydrides (LaHₓ) and Nickel-Rich Phases
A significant degradation mechanism in LaNi₂-based materials under hydrogen cycling is disproportionation. This process involves the decomposition of the parent intermetallic compound into more stable binary hydrides and metal phases. In the case of LaNi₂, this typically leads to the formation of lanthanum hydride (LaHₓ) and nickel-rich or pure nickel phases. researchgate.net This decomposition is thermodynamically driven, especially under certain temperature and pressure conditions. For example, in the related LaNi₅ system, thermal cycling can cause the decomposition of the LaNi₅ phase into Ni clusters and La-Ni hydrides. researchgate.net
The formation of these new phases is detrimental to the hydrogen storage performance of the material. Lanthanum hydride is a very stable compound, and its formation effectively traps hydrogen in an irreversible manner under normal operating conditions, leading to a loss of reversible hydrogen storage capacity. The concurrent formation of nickel-rich phases alters the original composition and structure of the alloy, which is optimized for reversible hydrogen sorption.
High-pressure studies have revealed the formation of various lanthanum hydrides, such as LaH₃, LaH₄, and even more hydrogen-rich phases like LaH₁₀ under extreme conditions. arxiv.orgnih.govwikipedia.org While these specific phases may not form under typical hydrogen storage conditions, they illustrate the strong affinity of lanthanum for hydrogen and the thermodynamic driving force for the formation of stable lanthanum hydrides, which underpins the disproportionation mechanism.
Cyclic Stability and Capacity Degradation Mechanisms
The cyclic stability of LaNi₂-based materials, or their ability to maintain hydrogen storage capacity over repeated absorption and desorption cycles, is a critical parameter for practical applications. The primary mechanism for capacity degradation is often the intrinsic process of disproportionation, as discussed previously. researchgate.net This thermodynamic-driven decomposition leads to a loss of reversible hydrogen storage capacity. researchgate.net
Another significant factor contributing to degradation is the mechanical decrepitation of the material. The lattice expansion and contraction during hydrogenation and dehydrogenation cycles induce internal stresses that can cause the material to fracture into smaller particles. This pulverization increases the surface area, which can accelerate degradation through reactions with impurities in the hydrogen gas. However, it can also initially improve kinetics.
The degradation is observable in the changes to the P-C-T curves over cycling, which often show a decrease in the plateau length (indicating reduced capacity), a sloping of the plateau, and a decrease in the plateau pressure. researchgate.net For instance, LaNi₅ has been observed to lose a significant portion of its hydrogen storage capacity over thousands of cycles. researchgate.net Strategies to improve cyclic stability often involve elemental substitutions to enhance the thermodynamic stability of the parent intermetallic compound. researchgate.net
Alloying and Substitution Strategies for Tailoring Hydrogen Storage Performance
Effects of A-Site (La) and B-Site (Ni) Substitution on Sorption Properties
Alloying and elemental substitution are primary strategies for optimizing the hydrogen storage properties of LaNi₂-based materials. By substituting elements at the A-site (lanthanum) or B-site (nickel), it is possible to tune thermodynamic and kinetic properties, as well as enhance cyclic stability.
Partial substitution of La with elements like Cerium (Ce) and Yttrium (Y) can be beneficial. For example, in LaNi₅-based alloys, Ce and Y have been shown to eliminate undesirable secondary plateaus in the P-C-T curves, thereby improving the efficiency of the storage capacity. researchgate.net
Substitution at the B-site (Ni) has been extensively studied.
Aluminum (Al) : Substituting Ni with Al in LaNi₅-based alloys generally decreases the plateau pressure and improves resistance to degradation. researchgate.netresearchgate.net It has been shown to enhance cyclic stability. researchgate.net
Cobalt (Co) : The inclusion of Co can significantly improve the cycle life of LaNi₅-based alloys. epfl.chnih.gov Co-containing alloys tend to be more resistant to degradation compared to those without Co. epfl.ch
Manganese (Mn) : Mn substitution can alter the hydrogenation properties. In some LaNi₅-based systems, Mn can improve the kinetics of hydrogen absorption. nih.gov
Tin (Sn) : Sn substitution for Ni in LaNi₅ has been found to enhance long-term hydrogen storage stability. researchgate.netcapes.gov.br Sn-containing alloys have demonstrated higher stability after numerous cycles compared to the parent LaNi₅. researchgate.net
Magnesium (Mg) : Substituting Ni with Mg in LaNi₅ can result in a lower equilibrium hydrogen pressure, which can be advantageous for certain applications like Ni-MH batteries. mdpi.com
Bismuth (Bi) : The substitution of Ni with Bi in some LaNi₅-based alloys has been observed to increase the absorption/desorption plateau pressure and reduce the hydrogen storage capacity. researchgate.net
The effects of these substitutions are often related to changes in the unit cell volume, electronic structure, and the thermodynamic stability of the resulting alloy.
Interactive Data Table: Effects of B-Site Substitution on LaNi₅-Based Alloys
| Substituting Element | Effect on Plateau Pressure | Effect on Hysteresis | Effect on Cyclic Stability | Effect on H₂ Capacity | Reference |
| Aluminum (Al) | Decrease | Decrease | Increase | Slight Decrease | researchgate.netresearchgate.netresearchgate.net |
| Cobalt (Co) | Variable | - | Increase | Variable | epfl.chnih.gov |
| Manganese (Mn) | Variable | - | Variable | Variable | nih.gov |
| Tin (Sn) | Decrease | - | Increase | Slight Decrease | researchgate.netcapes.gov.br |
| Copper (Cu) | Increase | - | Variable | Decrease | researchgate.net |
| Magnesium (Mg) | Decrease | - | Variable | Variable | mdpi.com |
| Bismuth (Bi) | Increase | - | Variable | Decrease | researchgate.net |
Note: The table provides a generalized summary of the effects, which can vary depending on the specific composition and synthesis methods.
Microstructural Engineering for Enhanced Sorption Characteristics
Beyond elemental substitution, microstructural engineering is a crucial approach to improving the hydrogen sorption properties of LaNi₂-based materials. This involves controlling the grain size, phase distribution, and morphology of the material.
Techniques like ball milling can be used to produce nanocrystalline or amorphous structures. This can lead to faster hydrogen absorption and desorption kinetics due to the increased number of grain boundaries, which act as fast diffusion paths for hydrogen atoms. Mechanical alloying, a high-energy ball milling process, can be used to synthesize substituted alloys and create novel microstructures. researchgate.net
The morphology of the material, whether it is a loose powder or pelletized, also strongly influences the kinetics of the hydrogen sorption reaction. researchgate.net Proper thermal management of the hydrogen storage tank is often the rate-determining step, and microstructural engineering can play a role in optimizing heat transfer within the material bed. researchgate.netbohrium.com The goal of microstructural engineering is to create a material with high surface area for fast initial uptake, sufficient pathways for hydrogen diffusion into the bulk, and good mechanical integrity to withstand the stresses of repeated cycling.
Lack of Specific Research Data Hinders Analysis of Lanthanum-Nickel (1/2) Catalytic Properties
The available body of research extensively covers the application of lanthanum-nickel alloys in hydrogen storage and as precursors for catalysts. For instance, LaNi₅ has been a subject of numerous studies for its remarkable hydrogen absorption capabilities and its use in catalytic reactions. Similarly, perovskite-type oxides containing lanthanum and nickel, such as LaNiO₃, have been investigated for their catalytic prowess in processes like CO₂ hydrogenation and methane (B114726) reforming. These studies highlight the role of lanthanum in enhancing the catalytic activity and stability of nickel-based systems. researchgate.netosti.govosti.govresearchgate.net
However, a focused and in-depth analysis of LaNi₂ as a standalone catalyst for hydrogenation reactions, complete with detailed kinetic data and surface reactivity studies, remains elusive in the reviewed literature. While the broader class of lanthanum-nickel compounds shows significant promise in catalysis, the specific contributions and characteristics of the LaNi₂ stoichiometry are not well-documented in publicly accessible research. The scientific community's focus appears to have been directed towards other compositions within the La-Ni binary system.
Consequently, the creation of detailed data tables and an in-depth discussion on the surface reactivity and catalysis in hydrogenation processes specifically for Lanthanum-nickel (1/2) cannot be fulfilled at this time due to the absence of specific research data in the provided search results. Further primary research would be required to elucidate the catalytic properties of this particular compound.
Catalytic Science and Surface Reactivity of Lani₂ and Derived Compounds
Heterogeneous Catalysis by Lanthanum-Nickel Systems
Lanthanum-nickel based materials, particularly those derived from perovskite precursors like LaNiO₃, have demonstrated significant potential as catalysts in a variety of important industrial reactions. The in-situ exsolution of nickel nanoparticles from the perovskite lattice under reducing conditions creates highly active and stable catalytic sites.
Dry reforming of methane (B114726) (DRM) is a process that converts two major greenhouse gases, methane (CH₄) and carbon dioxide (CO₂), into synthesis gas (syngas), a valuable feedstock for the production of fuels and chemicals. researchgate.netenergy-proceedings.org Nickel-based catalysts are widely used for this reaction due to their high activity and lower cost compared to noble metals. researchgate.net However, they are prone to deactivation caused by carbon deposition (coking). energy-proceedings.org
Lanthanum-nickel systems, often prepared from LaNiO₃ perovskite precursors, have emerged as promising catalysts for DRM with enhanced resistance to coking. epa.gov The reduction of LaNiO₃ leads to the formation of highly dispersed nickel nanoparticles supported on a La₂O₃ matrix. This structure promotes the gasification of deposited carbon, thus improving the catalyst's stability.
Carbon Mitigation Strategies:
Perovskite Precursors: The use of LaNiO₃ as a catalyst precursor is a key strategy. Upon reduction, finely dispersed Ni particles are formed, which are less prone to agglomeration and subsequent coke formation. epa.gov
Doping: The introduction of other elements into the LaNiO₃ structure can further enhance catalytic performance and carbon resistance. For instance, doping with magnesium has been shown to improve the catalytic activity in CO₂ reforming of CH₄. epa.gov
Support Interaction: The interaction between the exsolved Ni nanoparticles and the lanthanum oxide support plays a crucial role in mitigating carbon formation. Lanthanum oxide can participate in the removal of carbon deposits through the formation of lanthanum oxycarbonates.
Electric Fields: Studies have shown that external electric fields can influence the DRM reaction mechanism and activity on Ni/LaZrO₂ catalysts, potentially suppressing methane decomposition and reducing carbon deposition. nih.gov
Table 1: Performance of La-Ni Based Catalysts in Methane Dry Reforming
| Catalyst | Reaction Conditions | CH₄ Conversion (%) | CO₂ Conversion (%) | H₂/CO Ratio | Reference |
| LaNiO₃ (reduced) | 700°C, CH₄/CO₂ ratio, no dilution | 57 | 67 | 0.47 | epa.gov |
| LaNi₁₋ₓMgₓO₃-δ (reduced) | 700°C, CH₄/CO₂ ratio, no dilution | 57 | 67 | 0.47 | epa.gov |
| Ni₁₆/LaZrO₂ | Varied temperatures and electric fields | - | - | - | nih.gov |
Data not available for all parameters in all studies.
The methanation of carbon oxides (CO and CO₂) is a crucial process for producing synthetic natural gas (SNG). mdpi.com Nickel-based catalysts are effective for this reaction. epa.gov Lanthanum-promoted nickel catalysts, often derived from LaNiO₃ or supported on La₂O₃, exhibit high activity and selectivity for methane production. researchgate.netresearchgate.net
The presence of lanthanum can enhance the dispersion of nickel particles and modify the electronic properties of the catalyst, leading to improved performance. researchgate.net For CO₂ methanation, it is proposed that the formation of lanthanum oxycarbonate (La₂O₂CO₃) can play a significant role in the activation of CO₂ molecules. researchgate.net
Studies on Ni/La₂O₃ catalysts have shown high methane space-time yields at relatively high pressures and temperatures. researchgate.net The methanation reaction is often considered to proceed through the formation of a CO intermediate via the reverse water-gas shift (RWGS) reaction, followed by the hydrogenation of CO to methane. mdpi.com
Table 2: Catalytic Performance in CO₂ Methanation
| Catalyst | Temperature (°C) | Pressure (MPa) | GHSV (h⁻¹) | Methane Space-Time Yield (g/(kg·h)) | Methane Selectivity (%) | Reference |
| 10 wt% Ni/La₂O₃ | 350 | 1.5 | 30000 | 3000 | 100 | researchgate.net |
The oxygen reduction reaction (ORR) is a fundamental electrochemical reaction in fuel cells and metal-air batteries. plu.edu While platinum-based materials are the most effective catalysts, their high cost and scarcity drive the search for alternative, earth-abundant materials. rsc.orgrsc.org
Lanthanum-nickel oxides, such as LaNiO₃, have been investigated as potential electrocatalysts for the ORR. These perovskite-type oxides can exhibit good catalytic activity. The performance of these materials is influenced by their electronic structure and the presence of oxygen vacancies.
Research on related perovskite systems like LaNi₀.₆Fe₀.₄O₃₋δ has shown that heterostructures can enhance the surface oxygen exchange coefficient, which is a key parameter for ORR activity. elsevierpure.com The development of transition metal-nitrogen-carbon (M-N-C) catalysts also represents a promising direction for low-cost ORR electrocatalysts. rsc.org
Steam reforming is a widely used industrial process for producing hydrogen and syngas from hydrocarbons. youtube.com Ethanol (B145695) steam reforming (ESR) is of particular interest as a method for producing renewable hydrogen from biomass-derived ethanol. mdpi.comresearchgate.net
Lanthanum-nickel based catalysts, particularly those derived from LaNiO₃ perovskites, have shown excellent activity and stability in ESR. mdpi.comresearchgate.net The high dispersion of nickel particles on the lanthanum oxide support after reduction of the perovskite precursor contributes to the high catalytic performance and resistance to coking. researchgate.net
Doping the LaNiO₃ structure with other metals, such as copper, can further enhance the catalytic activity and stability. For example, a LaNi₀.₉Cu₀.₁O₃₋λ catalyst demonstrated high ethanol conversion and hydrogen selectivity, along with excellent stability over a long reaction time. mdpi.com The presence of lanthanum is also known to enhance catalyst life by providing resistance to coking. researchgate.net
Table 3: Performance of La-Ni Based Catalysts in Ethanol Steam Reforming
| Catalyst | Temperature (°C) | Ethanol Conversion (%) | Hydrogen Selectivity (%) | Reference |
| LaNi₀.₉Cu₀.₁O₃₋λ | 700 | 96.0 | 71.3 | mdpi.com |
| LaNi₀.₅Cu₀.₅O₃₋λ | 700 | 91.2 | - | mdpi.com |
Data not available for all parameters in all studies.
Selective hydrogenation is a critical process in the synthesis of fine chemicals and pharmaceuticals. Nickel-based catalysts are active for various hydrogenation reactions, but their selectivity can be a challenge. mdpi.com
LaNi₅ metal hydride has been studied as a catalyst for reactions like toluene (B28343) hydrogenation. researchgate.net The modification of nickel catalysts with other metals to form bimetallic nanoparticles can significantly improve their activity, selectivity, and durability. mdpi.com For instance, Ni-Zn alloy catalysts have shown high selectivity for the hydrogenation of acetylene (B1199291) to ethylene. mdpi.com
The catalytic properties of these materials are influenced by their geometric and electronic structures. Amorphous nickel-based alloys have also garnered attention due to their unique properties that can lead to more active and selective catalysts. mdpi.com
Surface Chemistry and Reaction Mechanisms at the Atomic Scale
Understanding the surface chemistry and reaction mechanisms at the atomic level is crucial for designing more efficient catalysts. rafaldb.comornl.govornl.gov For lanthanum-nickel systems, particularly those derived from LaNiO₃, the dynamic changes that occur at the catalyst surface during reaction are of great interest.
In-situ electron microscopy studies have provided atomic-scale insights into the exsolution of nickel from LaNiO₃ perovskites. rafaldb.com These studies reveal that Ni particles preferentially evolve at grain boundaries and stacking faults. The exsolved Ni particles can be oxidized by oxygen released from the perovskite lattice, forming NiO, which is important for explaining the catalytic activity in reactions like DRM. rafaldb.com
The decomposition of LaNiO₃ can proceed through a two-step process involving a La₂NiO₄ intermediate structure. rafaldb.com The interaction between the metallic Ni particles and the oxide support is a key factor governing the catalytic performance. First-principles and microkinetic modeling studies are also employed to investigate reaction mechanisms, such as in the case of DRM on Ni/LaZrO₂ catalysts, where the reaction pathway and the effect of dopants can be elucidated. nih.gov
The study of surface chemistry involves investigating the adsorption and reaction of molecules on the catalyst surface. youtube.comyoutube.comyoutube.com Techniques like temperature-programmed desorption and X-ray photoelectron spectroscopy are used to characterize the surface species and their interactions with the catalyst. This fundamental understanding allows for the establishment of structure-activity relationships, which are essential for the rational design of new and improved catalysts. rafaldb.com
Adsorption/Desorption Behavior of Reactant Species on LaNi₂ and Oxide Surfaces
The interaction of reactant molecules with the surface of LaNi₂ and its oxide derivatives is the initial and often rate-determining step in many catalytic processes. The adsorption and subsequent desorption of these species are governed by the chemical and electronic properties of the catalyst surface.
The adsorption of reactants on lanthanum-based oxide surfaces can occur through electrostatic interactions and surface complexation. For instance, in the case of arsenic removal from water using La₂O₃ nanorods, the adsorption mechanism is pH-dependent. In acidic conditions, electrostatic attraction between the positively charged surface and anionic arsenic species dominates, while at higher pH values, surface complexation plays a more significant role. mdpi.com This is confirmed by Fourier-transform infrared spectroscopy (FTIR), which shows changes in the hydroxyl and La-O vibrational bands upon arsenic adsorption. mdpi.com
The nature of the reactants and the surface composition significantly influence the adsorption behavior. For example, studies on the adsorption of polychlorinated biphenyls (PCBs) on various microplastic surfaces revealed that PCBs with a lower degree of chlorination exhibit higher adsorption percentages. nih.gov This is attributed to the conformational impediments of highly chlorinated PCBs. nih.gov Similarly, the type of polymer influences adsorption, with glassy polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and polystyrene (PS) showing a greater affinity for PCBs than rubbery polymers like polyethylene (PE). nih.gov
The adsorption process can be modeled using various isotherms, such as the Langmuir and Freundlich models, to understand the nature of the interaction between the adsorbate and the adsorbent. The Langmuir model suggests monolayer adsorption on a homogeneous surface, while the Freundlich model is indicative of multilayer adsorption on a heterogeneous surface. mdpi.comnih.gov
| Adsorbent | Adsorbate | Key Findings | Adsorption Mechanism | Isotherm Model |
|---|---|---|---|---|
| La₂O₃ nanorods | Arsenic(V) | Maximum uptake of 260.56 mg/g at pH 6.0 and 25 °C. mdpi.com | Electrostatic attraction and surface complexation. mdpi.com | Langmuir mdpi.com |
| Microplastics (PS, PE, PET) | Polychlorinated Biphenyls (PCBs) | Adsorption percentages ranged from 20 to 60%. nih.gov Lower chlorinated PCBs showed higher adsorption. nih.gov | π-π interactions and van der Waals forces. nih.gov | Freundlich nih.gov |
Influence of Surface Reconstruction and Active Site Isolation
The surfaces of catalysts are not static entities; they can undergo significant restructuring in response to the reaction environment. a-z.lu This phenomenon, known as surface reconstruction, can profoundly impact catalytic activity by creating new active sites, altering the adsorption energies of reactants, and modifying reaction pathways. numberanalytics.com
In the context of LaNi₂-derived catalysts, particularly perovskite oxides, surface reconstruction is a critical factor in their catalytic performance. chemrxiv.org Under electrochemical conditions, such as those present during the oxygen evolution reaction (OER), the surface of materials like LaNiO₃ can undergo reconstruction, leading to changes in composition and structure. chemrxiv.orgethz.ch This dynamic evolution can result in the formation of a more active catalytic surface. For example, the surface of Ruddlesden–Popper lanthanum nickel oxide (La₂NiO₄₊δ) spontaneously reconstructs in alkaline electrolytes to form an amorphous (oxy)hydroxide phase rich in under-coordinated nickel sites, which exhibits significantly enhanced OER activity. ethz.ch
The concept of active site isolation, where specific atomic arrangements on the catalyst surface are responsible for its activity, is closely tied to surface reconstruction. The rearrangement of surface atoms can lead to the formation of highly active, isolated sites. For instance, in Ni/SiO₂ catalysts for CO methanation, it has been proposed that the active sites consist of one to two adjacent Ni atoms free from adsorbed CO. mdpi.com Defect sites on metallic Ni⁰ particles have also been identified as dominating the reaction activity. mdpi.com The interface between the metal and the support can also host crucial active sites. mdpi.com
The extent and nature of surface reconstruction can be influenced by various factors, including the catalyst's composition, the reaction conditions (e.g., electrolyte pH, applied potential), and the presence of dopants. chemrxiv.orgelsevierpure.com Understanding and controlling surface reconstruction is a key strategy for designing more efficient and stable catalysts. numberanalytics.com
Role of Oxygen Vacancies and Defect Chemistry in Catalytic Processes
The presence of defects, particularly oxygen vacancies, in the crystal lattice of LaNi₂-derived oxide catalysts plays a pivotal role in their catalytic activity. researchgate.netdntb.gov.ua These vacancies can significantly alter the electronic structure, create mixed-valence states of the metal cations, and act as active sites for reactant adsorption and activation. researchgate.netrsc.org
In perovskite oxides like LaNiO₃, the introduction of oxygen vacancies has been shown to enhance the oxygen evolution reaction (OER) performance. chemrxiv.org This improvement is attributed to the aggregation of Ni on the surface, which is facilitated by the presence of oxygen vacancies. chemrxiv.org The creation of oxygen vacancies can be achieved through methods such as annealing in a reducing atmosphere (e.g., H₂) or by lowering the oxygen partial pressure during synthesis. chemrxiv.orgrsc.org
The presence of oxygen vacancies can also promote the catalytic activity by facilitating the migration of electrons and ions. rsc.org In the context of Li-O₂ batteries, oxygen vacancies in CoO cathodes not only provide catalytic activity for the oxygen reduction reaction (ORR) but also act as binding sites for O₂ and Li₂O₂, thereby accelerating the OER process. rsc.org
The concentration and type of defects can be tuned by controlling the synthesis conditions and through doping. For example, doping La-based perovskites at the A or B site can significantly affect surface activity and enhance catalytic efficacy. frontiersin.orgresearchgate.net However, excess doping can sometimes lead to structural instability and a decrease in catalytic activity. researchgate.net
| Material | Defect Type | Effect on Catalysis | Method of Introduction |
|---|---|---|---|
| LaNiO₃ | Oxygen Vacancies | Enhances OER performance by promoting Ni surface aggregation. chemrxiv.org | Annealing in H₂ or lowering oxygen partial pressure during growth. chemrxiv.orgrsc.org |
| CoO | Oxygen Vacancies | Promotes both ORR and OER in Li-O₂ batteries by acting as active sites. rsc.org | Calcination of Co(Ac)₂·4H₂O in Ar. rsc.org |
| La-based Perovskites | A-site or B-site Doping | Affects surface activity and can enhance catalytic efficacy. frontiersin.orgresearchgate.net | Doping during synthesis. frontiersin.org |
In Situ Spectroscopic Characterization of Surface Reactions (XPS, XAS, FTIR)
To unravel the complex surface dynamics of LaNi₂ and its derivatives during catalysis, in-situ spectroscopic techniques are indispensable. chemrxiv.orgmdpi.com These methods allow for the real-time observation of changes in the catalyst's surface composition, electronic structure, and the nature of adsorbed species under reaction conditions.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the catalyst surface. researchgate.net In-situ XPS can track transformations at the catalyst-reactant interface, revealing changes in oxidation states and the formation of new surface species. nih.gov For example, in-situ XPS studies on LaNiO₃ have shown that the introduction of oxygen defects leads to an increase in the La/Ni ratio on the surface. chemrxiv.org
X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local electronic and geometric structure of the catalyst. nih.govnih.gov In-situ XAS can follow the changes in oxidation states, bond distances, and coordination numbers of specific elements within the catalyst during a reaction. rsc.orgresearchgate.net This technique has been used to study the redox behavior of Ni and Ce cations in NiO/CeO₂-ZrO₂ catalysts during the partial oxidation of methane. rsc.org
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of molecules, making it an excellent technique for identifying adsorbed species and reaction intermediates on the catalyst surface. nih.govyoutube.com In-situ FTIR allows for the monitoring of reaction progress and can provide mechanistic insights. nih.govyoutube.com For instance, in-situ FTIR has been used to identify the active sites at the interface between nickel and silica (B1680970) in CO methanation catalysts by observing the stretching frequency of adsorbed CO. mdpi.com
The combination of these in-situ techniques provides a comprehensive picture of the dynamic changes occurring at the catalyst surface and is crucial for establishing structure-activity relationships and designing improved catalytic materials. a-z.lu
Phase Stability, Interfacial Phenomena, and Durability Research in Lani₂ Systems
Thermodynamic Stability of LaNi₂ and Its Pseudobinary Alloys
The thermodynamic stability of LaNi₂ is a fundamental parameter that governs its formation and decomposition pathways. The standard Gibbs free energy of formation (ΔGf⁰), standard enthalpy of formation (ΔHf⁰), and standard entropy of formation (ΔSf⁰) for LaNi₂ have been determined experimentally.
A study utilizing the electromotive force (EMF) method with galvanic cells established the thermodynamic properties of several lanthanum-nickel intermetallic compounds in the temperature range of 800-1100 K. For LaNi₂, the following thermodynamic values were reported:
| Thermodynamic Property | Value | Units |
| ΔGf⁰ (at 973 K) | -89.1 ± 0.8 | kJ/mol |
| ΔHf⁰ | -110.0 ± 4.2 | kJ/mol |
| ΔSf⁰ | -21.8 ± 5.0 | J/(mol·K) |
These negative values for the enthalpy and Gibbs free energy of formation indicate that LaNi₂ is a stable compound formed exothermically from its constituent elements, lanthanum and nickel. researchgate.netunige.ch
The phase stability of LaNi₂ can be influenced by the substitution of either La or Ni with other elements, forming pseudobinary alloys. For instance, in the broader La-Mg-Ni system, the substitution of lanthanum with magnesium has been shown to enhance the stability of the crystal structure, which can reduce the tendency for hydrogen-induced amorphization. While specific thermodynamic data for LaNi₂-based pseudobinary alloys is not extensively detailed in the available literature, the principles of alloy design suggest that modifications to the electronic structure and atomic size through elemental substitution can be used to tune the thermodynamic stability for specific applications.
High-Temperature Phase Transformations and Annealing Effects
Annealing is a heat treatment process that involves heating a material to a specific temperature, holding it at that temperature for a certain duration, and then cooling it at a controlled rate. This process can lead to:
Crystallinity Improvement: Annealing can increase the crystallinity of a material, leading to sharper diffraction peaks in X-ray diffraction (XRD) patterns.
Microstructure Refinement: The heat treatment can promote grain growth and reduce defects within the crystal lattice.
Phase Transitions: In some cases, annealing can induce phase transformations to more stable crystallographic structures at higher temperatures.
For thin films of various materials, it has been observed that annealing temperature influences properties such as thickness and surface roughness. Generally, increasing the annealing temperature can lead to a decrease in film thickness and an increase in surface roughness due to atomic rearrangement and grain growth.
In the context of LaNi₂ and related intermetallic hydrides, annealing has been shown to recover degraded hydrogen storage properties after extensive cycling. This suggests that the thermal energy provided during annealing can help to reverse detrimental microstructural changes, such as the formation of defects and precipitates. researchgate.net
Interfacial Reaction Kinetics and Intermetallic Layer Formation
The formation and growth of intermetallic compound (IMC) layers are generally diffusion-controlled processes. The thickness of the IMC layer often grows proportionally to the square root of time, following a parabolic growth law. The rate of this growth is highly dependent on temperature and the diffusion coefficients of the constituent elements through the newly formed layers.
While specific studies on the interfacial reaction kinetics of LaNi₂ with other materials are not extensively available in the provided search results, research on other intermetallic systems provides a framework for understanding these phenomena. For instance, in solder joints, the formation of brittle IMCs at the solder/substrate interface is a major reliability concern. nih.gov The growth of these layers is influenced by factors such as aging time and temperature. nih.gov
Durability and Long-Term Performance Under Reactive Environments
The durability of LaNi₂ is a critical factor for its practical use, especially in applications involving repeated exposure to reactive species like hydrogen or in electrochemical environments. Key aspects of its long-term performance include its resistance to mechanical degradation, its stability as an electrode material, and its behavior at high temperatures.
Resistance to Pulverization and Amorphization During Cycling
One of the major challenges for many intermetallic hydrides is their tendency to fracture into smaller particles, a phenomenon known as pulverization or decrepitation, upon repeated hydrogen absorption and desorption cycles. This is primarily due to the significant lattice expansion and contraction that occurs during hydrogenation and dehydrogenation, which induces internal stresses.
Research on LaNi-type materials has shown that hydrogen cycling leads to both defect generation and pulverization. unige.ch These processes are considered irreversible degradation of the initial intermetallic compound. The lattice expansion during the phase transition between the metallic and hydride phases is a key driver for these phenomena. unige.ch
Specifically for a closely related compound, LaNi₂.₂₈, studies have investigated hydrogen-induced amorphization (HIA). It was found that during the first hydrogenation cycle, a significant degree of amorphization occurs. The reaction can be summarized as:
2LaNi₂.₂₈ + H₂ → LaNi₂.₂₈Hₓ (amorphous) + LaNi₅Hᵧ + LaH₂
Interestingly, the absorption-desorption capacity of the amorphized material was found to be stable after the first cycle, desorbing about 50% of the absorbed hydrogen. rsc.org This suggests that while a structural change occurs, the material can still function as a hydrogen storage medium, albeit with different characteristics. The resistance to pulverization and amorphization is a critical parameter for the long-term cyclic stability of LaNi₂-based hydrogen storage systems.
Electrochemical Stability in Battery Electrode Applications
The electrochemical stability of an electrode material is paramount for the performance and cycle life of a battery. While direct and extensive studies on the electrochemical stability of LaNi₂ as a battery electrode are not prevalent in the provided search results, research on related LaNi₅-based alloys for nickel-metal hydride (Ni-MH) batteries offers valuable insights.
In Ni-MH batteries, LaNi₅-based anodes undergo repeated charge and discharge cycles, which correspond to hydrogenation and dehydrogenation. The stability of these materials is influenced by factors such as the choice of binder material used in the electrode fabrication. For instance, studies have shown that using polytetrafluoroethylene (PTFE) as a binder can lead to better electrochemical characteristics, including higher specific capacity and improved cycling stability, compared to polyethylene (B3416737) (PE) or polyvinylidene fluoride (B91410) (PVdF). alevelchemistry.co.uk
Thermal Stability and Sintering Behavior
The thermal stability of LaNi₂ is its ability to resist decomposition or phase changes at elevated temperatures. This is a crucial property for applications that involve high operating temperatures or thermal cycling. Sintering is a powder metallurgy process where a compacted powder is heated to a temperature below its melting point to induce bonding between particles, thereby increasing its strength and density. pm-review.compowdermetallurgy.comadhetron.com
While specific data on the sintering temperature and detailed thermal stability of LaNi₂ were not found in the provided search results, general principles of powder metallurgy can be applied. The sintering process typically involves three stages: preheating (to remove lubricants and binders), high-temperature sintering (where particle fusion occurs), and cooling. powdermetallurgy.com The sintering temperature is a critical parameter, with typical values being 70-90% of the metal's melting point. powdermetallurgy.com For instance, iron-based parts are often sintered around 1120°C, while stainless steel parts are sintered near 1250°C. powdermetallurgy.com
The thermal stability of intermetallic compounds is related to their enthalpy of formation; a more negative enthalpy of formation generally indicates higher thermal stability. As mentioned in section 7.1, LaNi₂ has a negative enthalpy of formation, suggesting it is a thermally stable compound. However, its decomposition temperature and behavior in different atmospheres would need to be determined through specific thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
For related materials, such as hydroxyapatite, it has been shown that the sintering temperature significantly affects the final density, microstructure, and mechanical properties. wallonie.be Sintering below a certain temperature may only result in initial particle coalescence with little densification. wallonie.be This highlights the importance of optimizing sintering parameters to achieve the desired material properties for LaNi₂ components produced via powder metallurgy routes.
Computational Design and Predictive Modeling for Lani₂ Based Materials
Ab Initio Prediction of Structural and Electronic Properties
Ab initio calculations, based on density functional theory (DFT), provide a fundamental understanding of the structural and electronic properties of materials without the need for empirical parameters. nsf.govmdpi.com These first-principles methods are instrumental in predicting the ground-state properties of intermetallic compounds like LaNi₂.
Researchers can employ DFT to calculate key parameters such as lattice constants, formation energies, and the density of states (DOS). nsf.gov The calculated lattice parameters can be compared with experimental data to validate the computational approach. nsf.gov The formation energy is a critical indicator of the thermodynamic stability of the LaNi₂ compound. A negative formation energy suggests that the compound is stable with respect to its constituent elements, lanthanum and nickel.
The electronic properties, particularly the DOS, offer insights into the bonding characteristics and the nature of electronic states near the Fermi level. mdpi.com The distribution of electronic states, especially the contributions from the La-5d and Ni-3d orbitals, governs the chemical bonding and the interaction of the material with other elements, such as hydrogen. For instance, the nature of the DOS can indicate the metallic character of LaNi₂ and provide clues about its potential for hydrogen absorption. While specific ab initio studies on LaNi₂ are not abundant in publicly available literature, the methodology has been successfully applied to a wide range of lanthanide-containing compounds and other alloys, demonstrating its predictive power. cnr.itnih.gov
Table 1: Predicted Structural and Electronic Properties of LaNi₂ from Hypothetical Ab Initio Calculations
| Property | Predicted Value | Significance |
| Lattice Constant (Å) | ~3.5 - 4.0 | Defines the unit cell size and crystal structure. |
| Formation Energy (eV/atom) | Negative | Indicates thermodynamic stability of the compound. |
| Density of States at Fermi Level | Non-zero | Confirms metallic character. |
| Predominant Orbital Contribution at Fermi Level | Ni-3d, La-5d | Influences chemical bonding and reactivity. |
Note: The values in this table are illustrative and represent typical outputs from ab initio calculations for similar intermetallic compounds.
Molecular Dynamics Simulations for Hydrogen Diffusion and Lattice Dynamics
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time evolution of a system of atoms or molecules. osti.govosti.gov This method is particularly valuable for investigating dynamic processes such as hydrogen diffusion and lattice vibrations in materials like LaNi₂. osti.govias.ac.in
In the context of hydrogen storage, MD simulations can provide an atomistic understanding of how hydrogen atoms move through the LaNi₂ lattice. researchgate.netyoutube.comyoutube.comyoutube.com By simulating the trajectories of hydrogen atoms at different temperatures, researchers can calculate diffusion coefficients and activation energies for diffusion. osti.govmdpi.com This information is crucial for understanding the kinetics of hydrogen absorption and desorption, which are key performance metrics for hydrogen storage materials. tudelft.nldntb.gov.uaenergy.gov The simulations can also reveal the preferred diffusion pathways and the influence of lattice defects on hydrogen mobility. osti.gov
Furthermore, MD simulations can be used to study the lattice dynamics of LaNi₂. ias.ac.in By analyzing the atomic vibrations, it is possible to compute the phonon dispersion curves and the vibrational density of states. These properties are important for understanding the thermal properties of the material, such as its heat capacity and thermal conductivity. The interaction between hydrogen atoms and the host lattice vibrations can also be investigated, providing insights into the thermodynamics of hydride formation. While specific MD studies on hydrogen diffusion in LaNi₂ are not widely reported, the methodology has been extensively applied to other metal hydrides, demonstrating its capability to elucidate complex dynamic phenomena. osti.govosti.gov
Table 2: Potential Insights from Molecular Dynamics Simulations of LaNi₂-H Systems
| Parameter | Information Gained | Relevance to Hydrogen Storage |
| Hydrogen Diffusion Coefficient | Rate of hydrogen transport through the lattice. | Determines the speed of charging and discharging. |
| Activation Energy for Diffusion | Energy barrier for hydrogen hopping between interstitial sites. | Influences the temperature required for efficient hydrogen sorption. |
| Preferred Diffusion Pathways | Anisotropic nature of hydrogen movement in the crystal. | Can guide the design of materials with faster kinetics. |
| Phonon Spectra | Vibrational modes of the LaNi₂ lattice. | Affects thermal properties and the stability of the hydride phase. |
Calphad (Calculation of Phase Diagrams) and Thermodynamic Modeling
The CALPHAD (CALculation of PHAse Diagrams) method is a computational approach used to model the thermodynamic properties of multicomponent systems and to calculate phase diagrams. aps.org This methodology is essential for understanding the phase stability and transformations in the La-Ni system, including the formation of the LaNi₂ compound. iaea.orgresearchgate.netresearchgate.net
The CALPHAD approach involves developing thermodynamic models for each phase in the system (e.g., liquid, solid solutions, and intermetallic compounds). psu.edumdpi.comcore.ac.ukelsevierpure.comsemanticscholar.org The parameters in these models are optimized by fitting to experimental data, such as phase boundary information and thermochemical measurements. iaea.orgresearchgate.net For the La-Ni system, several thermodynamic assessments have been performed, leading to the development of databases that can be used to predict the phase equilibria over a wide range of compositions and temperatures. iaea.orgresearchgate.netresearchgate.netmdpi.com
These thermodynamic models can be used to calculate the La-Ni binary phase diagram, which shows the stable phases at different compositions and temperatures. researchgate.netresearchgate.net The phase diagram provides crucial information for the synthesis and processing of LaNi₂ alloys, as it indicates the temperature ranges for solidification and any potential phase transformations. Furthermore, the thermodynamic database can be extended to include other elements, allowing for the design of more complex LaNi₂-based alloys with tailored properties. mdpi.commdpi.com The CALPHAD method, often combined with first-principles calculations, provides a robust framework for the thermodynamic characterization of materials. aps.orgmdpi.com
Table 3: Intermetallic Compounds in the La-Ni System and their Formation Temperatures
| Compound | Formation Mechanism | Formation Temperature (°C) |
| La₃Ni | Peritectic | 560 |
| La₇Ni₃ | Peritectic | 640 |
| LaNi | Congruent | 790 |
| La₂Ni₃ | Peritectic | 810 |
| LaNi₂ | Peritectic | 870 |
| LaNi₃ | Peritectic | 980 |
| La₂Ni₇ | Peritectic | 1040 |
| LaNi₅ | Congruent | 1320 |
Data sourced from calculated La-Ni phase diagrams. researchgate.netresearchgate.net
Machine Learning and Data-Driven Approaches for Materials Discovery in La-Ni Systems
Machine learning (ML) and data-driven approaches are emerging as powerful tools to accelerate the discovery and design of new materials. thetech.comsemanticscholar.orgresearchgate.netresearchgate.netsemanticscholar.org In the context of the La-Ni system, these methods can be employed to explore the vast compositional space and identify novel alloys with enhanced properties, such as improved hydrogen storage capacity or kinetics. energy.govnih.govnih.gov
The general workflow for ML-driven materials discovery involves several key steps. First, a comprehensive database of materials properties is compiled from experimental literature, computational databases, or high-throughput screening. energy.govnih.govnih.gov This data is then used to train an ML model, which learns the complex relationships between the material's composition, structure, and properties. Various ML algorithms, such as neural networks, support vector machines, or random forests, can be utilized for this purpose. researchgate.net
Once the model is trained and validated, it can be used to predict the properties of new, unexplored compositions within the La-Ni system and beyond. researchgate.net This predictive capability allows for a rapid screening of a large number of candidate materials, significantly reducing the time and cost associated with traditional trial-and-error experimental approaches. thetech.comsemanticscholar.org For instance, an ML model could be trained to predict the hydrogen storage capacity of La-Ni based alloys as a function of their elemental composition. The model could then be used to identify promising new alloy compositions with potentially higher storage capacities. While the application of ML to the La-Ni system is still in its early stages, the success of these methods in other alloy systems suggests a high potential for accelerating the development of next-generation LaNi₂-based materials. semanticscholar.orgresearchgate.netresearchgate.net
Table 4: Potential Applications of Machine Learning in La-Ni Systems
| Application | Machine Learning Task | Expected Outcome |
| Property Prediction | Regression | Accurate prediction of hydrogen storage capacity, enthalpy of formation, etc. |
| Phase Stability Prediction | Classification | Identification of stable crystal structures for new compositions. |
| Inverse Design | Optimization | Proposing novel alloy compositions with desired target properties. |
| High-Throughput Screening | Predictive Modeling | Rapidly screening large compositional spaces for promising candidates. |
Q & A
Basic Research Questions
Q. What synthesis methods are most reliable for preparing phase-pure LaNiO₃ and La₂NiO₄, and how can experimental reproducibility be ensured?
- Methodological Answer : Precipitation methods using lanthanum/nickel chlorides with oxalic acid/sodium carbonate are effective for synthesizing LaNiO₃ and La₂NiO₄. Key parameters include maintaining 40°C during precipitation and calcination at 700°C for 2 hours to achieve phase purity . To ensure reproducibility, document raw material purity (e.g., ≥99% LaCl₃), solvent ratios, and thermal profiles. Cross-validate results with XRD and SEM to confirm crystallinity and morphology .
Q. Which characterization techniques are critical for verifying the structural integrity of lanthanum-nickel oxides?
- Methodological Answer : X-ray diffraction (XRD) is essential for phase identification, while BET surface area analysis and SEM/TEM provide insights into porosity and morphology. For catalytic studies, pair these with kinetic assays (e.g., hydrogen peroxide decomposition rates) to correlate structure-function relationships . Always include error margins for XRD peak positions (±0.02° 2θ) and surface area measurements (±5 m²/g) to assess data reliability .
Q. How should researchers address discrepancies in reported catalytic activity data for La-Ni oxides across studies?
- Methodological Answer : Discrepancies often arise from variations in synthesis conditions (e.g., calcination temperature) or impurity levels. Conduct controlled comparative studies using identical precursors and protocols. Apply statistical tools (e.g., ANOVA) to isolate variables and report confidence intervals for activity metrics . Reference phase diagrams (e.g., La-Ni phase equilibria ) to rule out unintended intermetallic phases.
Advanced Research Questions
Q. What mechanistic insights explain the synergistic role of La and Ni in oxygen evolution reaction (OER) electrocatalysts?
- Methodological Answer : In situ XAFS and DFT calculations reveal that La stabilizes NiOOH nanodomains via La(OH)₃ barriers, enhancing OER durability. The oxysulfide prototype (La₂O₂S) introduces oxygen vacancies, optimizing *OH⁻ adsorption energies. Pair operando Raman spectroscopy with chronoamperometry to track surface reconstruction during OER . Validate electronic structure changes using XPS Ni 2p₃/₂ peak shifts (e.g., ~854.5 eV for Ni³⁺) .
Q. How can phase transitions in La-Ni systems under high-temperature or reactive environments be modeled experimentally and computationally?
- Methodological Answer : Use differential scanning calorimetry (DSC) to detect phase transitions (e.g., LaNi₅ ↔ LaNi₃) and correlate with thermodynamic databases (e.g., CALPHAD). For computational modeling, apply density functional theory (DFT) to calculate formation enthalpies of La-Ni intermetallics (e.g., LaNi₅: ΔHf ≈ -45 kJ/mol) . Validate predictions with high-temperature XRD (>800°C) under inert atmospheres .
Q. What strategies resolve contradictions in reported solubility or stability data for La-Ni compounds in acidic/alkaline media?
- Methodological Answer : Standardize testing protocols (e.g., 0.1 M H₂SO₄ vs. 1 M KOH) and control dissolved oxygen levels. Use ICP-OES to quantify La³⁺ and Ni²⁺ leaching rates, reporting normalized corrosion currents (µA/cm²). Cross-reference with Pourbaix diagrams to predict dominant dissolution mechanisms . For conflicting data, perform metastable zone width (MSZW) experiments to assess kinetic vs. thermodynamic stability .
Methodological Best Practices
- Data Presentation : Use tables to compare catalytic activity (e.g., TOF, TON) across studies, noting synthesis variables. Include error bars in kinetic plots to highlight reproducibility .
- Reproducibility : Adhere to IUPAC guidelines for reporting material purity, equipment calibration, and statistical significance thresholds (e.g., p < 0.05) .
- Literature Critique : Differentiate primary sources (e.g., phase equilibria studies ) from secondary reviews. Use citation tools like Zotero to manage references and avoid redundant claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
